molecular formula C19H23NO B2495071 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylpropan-1-one CAS No. 2195941-38-7

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylpropan-1-one

Cat. No.: B2495071
CAS No.: 2195941-38-7
M. Wt: 281.399
InChI Key: NRMWVVDVGHLCPD-UHFFFAOYSA-N
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Description

The compound 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylpropan-1-one features a bicyclo[3.2.1]octane scaffold fused with a cyclopropylidene moiety and a phenylpropan-1-one side chain. This structure combines rigidity from the bicyclic system with the steric and electronic effects of the cyclopropane and ketone groups, making it a candidate for medicinal chemistry applications, particularly in targeting central nervous system (CNS) receptors or enzymes .

Properties

IUPAC Name

1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c21-19(11-6-14-4-2-1-3-5-14)20-17-9-10-18(20)13-16(12-17)15-7-8-15/h1-5,17-18H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMWVVDVGHLCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=C3CC3)CC1N2C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylpropan-1-one typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. This can be achieved through cycloaddition reactions, where the stereochemistry is controlled to ensure the correct formation of the bicyclic structure .

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the cyclopropylidene moiety or reduce other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenyl ring or the bicyclic core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, KCN) are employed under various conditions.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines.

Scientific Research Applications

Research indicates that compounds containing the bicyclic amine scaffold exhibit a range of biological activities influenced by specific substituents on the bicyclic core. The presence of functional groups significantly alters the pharmacological profile of the compound.

Key Biological Activities

  • Antinociceptive Effects : Compounds derived from the bicyclic framework have shown potential in reducing pain perception, suggesting applications in pain management therapies.
  • Anticholinergic Properties : These compounds may exert effects on cholinergic systems, influencing neurotransmission and potentially offering therapeutic avenues for neurological disorders.
  • Cytotoxicity Against Tumor Cells : Certain derivatives have demonstrated selective toxicity towards malignant cells, making them candidates for anticancer therapies.

Study 1: Analgesic Activity

A study focused on the analgesic effects of bicyclic alkaloids similar to 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylpropan-1-one found that specific modifications to the azabicyclo structure can enhance pain-relieving properties. In preclinical models, these compounds exhibited significant efficacy in pain management.

Study 2: Cytotoxic Properties

Another investigation assessed the cytotoxic properties of various derivatives of bicyclic amines against different neoplasms. Results indicated that certain compounds displayed preferential toxicity towards tumor cells, with IC50 values suggesting significant potential for further development in cancer treatment.

Mechanism of Action

The mechanism by which 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylpropan-1-one exerts its effects involves interactions with molecular targets such as receptors and enzymes. The azabicyclo[3.2.1]octane core is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Key Substituents/Functional Groups Molecular Formula Molecular Weight Notable Properties/Applications Reference
1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylpropan-1-one (Target) Cyclopropylidene, phenylpropanone Not explicitly provided* - Hypothetical CNS targeting due to bicyclic core
(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one Benzodioxol, cyclopropylidene, conjugated alkene Not provided - Enhanced π-conjugation for potential bioactivity
3-Amino-1-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-2-phenylpropan-1-one Amino, oxa (oxygen) in bicyclo, phenylpropanone C₁₅H₂₀N₂O₂ 260.33 Increased polarity due to amino and oxa groups
1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-ethoxyethan-1-one Ethoxy, cyclopropylidene C₁₄H₂₁NO₂ 235.32 Lower molecular weight; ethoxy enhances lipophilicity
3-Hydroxy-1-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2-diphenylpropan-1-one Hydroxy, diphenyl, diazabicyclo C₂₂H₂₆N₂O₂ 350.46 Dual nitrogen atoms; potential CNS modulation
1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(2-methylphenoxy)ethan-1-one 2-Methylphenoxy, cyclopropylidene Not provided - Steric hindrance from methylphenoxy group
1-[3-[(Z)-3-phenylbut-2-enyl]-3,6-diazabicyclo[3.2.1]octan-6-yl]propan-1-one Phenylbutenyl, diazabicyclo Not provided - Stereochemical complexity from alkene moiety
1-[3-(2-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one Hydroxyethyl, diazabicyclo Not provided - Enhanced solubility due to hydroxyethyl group

*Note: The molecular formula of the target compound is hypothesized as ~C₂₀H₂₂N₂O based on structural analogs.

Physicochemical and Pharmacokinetic Insights

  • Conversely, the hydroxyethyl group in enhances aqueous solubility.
  • Stereochemical Complexity : The (Z)-phenylbutenyl substituent in introduces geometric isomerism, which may influence receptor binding specificity.
  • Bioactivity : Diazabicyclo derivatives (e.g., ) are associated with gamma-secretase modulation, suggesting the target compound’s bicyclic core could be optimized for similar therapeutic pathways .

Biological Activity

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylpropan-1-one, a compound characterized by its unique bicyclic structure, exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H23NO2C_{19}H_{23}NO_2 with a molecular weight of 297.4 g/mol. Its structure includes a cyclopropylidene moiety and an azabicyclo[3.2.1]octane scaffold, which are known to influence its biological activity significantly.

PropertyValue
Molecular FormulaC19H23NO2
Molecular Weight297.4 g/mol
CAS Number2195875-42-2

Biological Activity Overview

Research indicates that compounds containing the 8-azabicyclo[3.2.1]octane scaffold exhibit a range of biological activities, including:

  • Antinociceptive Effects : Certain derivatives have shown potential as kappa-opioid receptor antagonists, which may offer pain relief without the central nervous system (CNS) exposure typically associated with opioids .
  • Nematicidal Activity : Related compounds have demonstrated nematicidal effects against root-knot nematodes, suggesting potential agricultural applications .

Case Studies

  • Kappa Opioid Receptor Antagonism
    • A study identified an analog of the azabicyclo[3.2.1]octane structure that exhibited high potency as a kappa-opioid receptor antagonist (IC50 = 77 nM). This compound lacked CNS exposure in vivo, indicating its potential for safer analgesic therapies .
  • Nematicidal Activity
    • The compound was tested against Meloidogyne incognita, a root-knot nematode, showing an inhibition rate of 84% at a concentration of 160 mg/L in vitro . These findings suggest that structural modifications can significantly enhance biological activity.

The biological activity of this compound is largely influenced by its interactions with specific biological targets:

  • Receptor Interactions : The compound's structure allows it to interact selectively with various receptors, including opioid receptors, which are crucial for pain modulation.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), thereby prolonging the effects of endogenous anti-inflammatory mediators like palmitoylethanolamide (PEA) .

Structure–Activity Relationship (SAR)

The biological activity is highly dependent on the substituents attached to the bicyclic core:

Compound NameIC50 (nM)Unique Features
Kappa Opioid Antagonist20High selectivity for kappa receptors
Nematicidal Analog-Effective against Meloidogyne incognita

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